Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate
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Overview
Description
Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminophenyl group, and an oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-aminophenyl oxan. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives, while reduction may produce aminophenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in drug development for targeting specific molecular pathways .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: Similar in structure but with an aminomethyl group instead of an aminophenyl group.
Tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of an oxan ring.
N-Boc-4-iodoaniline: Features an iodo group instead of an oxan ring.
Uniqueness
Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate is unique due to its oxan ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where stability and specific interactions are required .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(8-10-20-11-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3,(H,18,19) |
InChI Key |
HKKBSXWQUQCAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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